molecular formula C21H20F3N5 B4349323 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B4349323
M. Wt: 399.4 g/mol
InChI Key: FSDGDTOJSKIFQX-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine is a synthetic organic compound. Its unique structure makes it of significant interest in pharmaceutical research, particularly due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures starting from commercially available reagents. Common synthetic routes include:

  • Initial Preparation: : Starting with a suitable pyrazole derivative, reactions involve alkylation, halogenation, and other modifications to introduce the fluorophenyl and difluoromethyl groups.

  • Cyclization: : Formation of the pyrazolo[3,4-b]pyridine core often requires cyclization under acidic or basic conditions.

  • Functional Group Modifications: : Introduction of substituents such as the isopropyl and ethyl groups through selective reactions.

Industrial Production Methods

Industrial production methods focus on optimizing yields and purity through scale-up processes. Techniques such as continuous flow chemistry and process intensification may be employed to streamline production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: : Possible under specific conditions to alter the oxidation state of certain functional groups.

  • Reduction: : Applied to modify the difluoromethyl group.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions may occur, especially at the pyrazole ring.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : Employing reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

  • Substitution: : Reagents such as alkyl halides or nucleophiles.

Major Products

The major products from these reactions vary but could include derivatives with altered pharmacological properties or structural isomers.

Scientific Research Applications

Chemistry

This compound is utilized in research to study new synthetic methods, reaction mechanisms, and the development of novel materials.

Biology

In biological studies, it serves as a probe to understand its interaction with biological targets, potentially affecting various biochemical pathways.

Medicine

Research in medicine focuses on its potential as a therapeutic agent, especially its interactions with specific enzymes or receptors that could lead to the development of new drugs.

Industry

Industrial applications may involve its use in the synthesis of complex molecules, agrochemicals, or other specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects is often studied at the molecular level. It typically involves binding to specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include signaling cascades relevant to its biological or pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(difluoromethyl)-1H-pyrazole derivatives: : Similar structural motifs but may vary in biological activity.

  • 1-ethyl-1H-pyrazole-based compounds: : Another class with overlapping structural features.

Uniqueness

This compound's uniqueness lies in its specific combination of functional groups and core structure, which may confer distinct biological activities and synthetic versatility compared to other similar compounds.

This overview should provide a comprehensive understanding of 4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine. Anything else you want to explore?

Properties

IUPAC Name

4-(difluoromethyl)-6-(1-ethylpyrazol-4-yl)-1-(4-fluorophenyl)-3-propan-2-ylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5/c1-4-28-11-13(10-25-28)17-9-16(20(23)24)18-19(12(2)3)27-29(21(18)26-17)15-7-5-14(22)6-8-15/h5-12,20H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDGDTOJSKIFQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=C2)C(F)F)C(=NN3C4=CC=C(C=C4)F)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
4-(difluoromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)-1-(4-fluorophenyl)-3-isopropyl-1H-pyrazolo[3,4-b]pyridine

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